molecular formula C24H39O3- B1231129 3-alpha-Hydroxy-5-beta-cholanate

3-alpha-Hydroxy-5-beta-cholanate

Cat. No. B1231129
M. Wt: 375.6 g/mol
InChI Key: SMEROWZSTRWXGI-HVATVPOCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lithocholate is a bile acid anion that is the conjugate base of lithocholic acid. It has a role as a human metabolite and a mouse metabolite. It is a bile acid anion and a cholanic acid anion. It is a conjugate base of a lithocholic acid.
A bile acid formed from chenodeoxycholate by bacterial action, usually conjugated with glycine or taurine. It acts as a detergent to solubilize fats for absorption and is itself absorbed. It is used as cholagogue and choleretic.

Scientific Research Applications

Synthesis and Characterization

  • Improved Synthesis Routes : 3-alpha-Hydroxy-5-beta-cholanate and its stereoisomers have been synthesized through new routes involving key reactions like inversion at C-3 and diethyl azodicarboxylate-triphenylphosphine-formic acid reactions. These methods are critical for producing pure stereoisomers and understanding their physical and chromatographic properties (Iida et al., 1988).

  • Characterization of Derivatives : Research on the synthesis and characterization of 3-monohydroxylated bile acids, including 3-alpha and 3-beta-hydroxy-5-beta-cholanate variants, has been pivotal in understanding the metabolic and biological effects of these compounds. This includes the study of short-chain bile acids and their derivatives (Radomiñska-pyrek et al., 1986).

  • Formation and Analysis of Sterol Synthesis Inhibitors : Compounds like 3-beta-hydroxy-5-alpha-cholestan-15-one, related to 3-alpha-Hydroxy-5-beta-cholanate, have been synthesized and studied for their effects on sterol biosynthesis and the 3-hydroxy-3-methylglutaryl coenzyme A reductase activity (Siddiqui et al., 1994).

Biological and Chemical Studies

  • Role in Liver Diseases : Studies on 3-beta-hydroxy-5-cholenoic acids, structurally related to 3-alpha-Hydroxy-5-beta-cholanate, have shown their increased levels in liver diseases, indicating their potential as biomarkers for liver function and disease severity (Shoda et al., 1989).

  • Metabolism in Intestinal Bacteria : The transformation of cholic acid into deoxycholic acid in the intestinal tract, involving intermediates like 3-alpha-Hydroxy-5-beta-cholanate, has been studied. This sheds light on the role of intestinal bacteria in bile acid metabolism (Björkhem et al., 1989).

  • Enzymological Studies : Research involving compounds like 5 beta-cholestane-3 alpha,7 alpha,12 alpha-triol, closely related to 3-alpha-Hydroxy-5-beta-cholanate, has elucidated the multifunctional properties of liver mitochondrial enzymes, such as cytochrome P-450. This contributes to our understanding of sterol metabolism (Ohyama et al., 1991).

properties

Product Name

3-alpha-Hydroxy-5-beta-cholanate

Molecular Formula

C24H39O3-

Molecular Weight

375.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/p-1/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

SMEROWZSTRWXGI-HVATVPOCSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C

SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

synonyms

Acid, Isolithocholic
Acid, Lithocholic
Isolithocholic Acid
Lithocholate
Lithocholic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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